molecular formula C14H20N2O3 B14834630 Tert-butyl 2-(2-formyl-6-methylpyridin-4-YL)ethylcarbamate

Tert-butyl 2-(2-formyl-6-methylpyridin-4-YL)ethylcarbamate

Cat. No.: B14834630
M. Wt: 264.32 g/mol
InChI Key: JNHCQMAQNCCDKZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-formyl-6-methylpyridin-4-YL)ethylcarbamate is a chemical compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a tert-butyl group, a formyl group, and a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-formyl-6-methylpyridin-4-YL)ethylcarbamate typically involves the reaction of 2-(2-formyl-6-methylpyridin-4-yl)ethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes used in the laboratory but are scaled up to accommodate larger quantities. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-formyl-6-methylpyridin-4-YL)ethylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(2-formyl-6-methylpyridin-4-YL)ethylcarbamate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-formyl-6-methylpyridin-4-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pyridine ring can interact with metal ions or other aromatic systems through π-π stacking or coordination bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-formyl-6-methylpyridin-4-YL)ethylcarbamate is unique due to the presence of both a formyl group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for use in scientific research and industrial applications .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[2-(2-formyl-6-methylpyridin-4-yl)ethyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-10-7-11(8-12(9-17)16-10)5-6-15-13(18)19-14(2,3)4/h7-9H,5-6H2,1-4H3,(H,15,18)

InChI Key

JNHCQMAQNCCDKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C=O)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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